N-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-N-methylacetamide
Overview
Description
N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylacetamide is a chemical compound characterized by its chloro and trifluoromethyl groups attached to a pyridine ring, which is further modified with an acetamide group
Mechanism of Action
Mode of Action
It is known that the compound is involved in c–c bond cleavage promoted by i2 and tbhp . The reaction conditions are mild and metal-free .
Biochemical Pathways
It is known that the compound is involved in the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
It is known that the compound is involved in the formation of n-(pyridin-2-yl)amides , which serve as pharmacophores for many molecules with significant biological and therapeutic value .
Action Environment
It is known that the compound can be synthesized under microwave irradiation in a process that is reasonably fast, very clean, high yielding, and environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylacetamide typically involves multiple steps, starting with the chlorination of pyridine derivatives followed by trifluoromethylation and subsequent acetylation. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled environments to maintain the desired reaction conditions and optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylacetamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other chemical products. Its unique properties make it suitable for a range of applications.
Comparison with Similar Compounds
N-(6-Chloro-2-methyl-2H-indazol-5-yl)-N-methylacetamide
N-(4-(trifluoromethyl)pyridin-2-yl)-N-methylacetamide
N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-ethylacetamide
Uniqueness: N-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylacetamide stands out due to its specific combination of chloro and trifluoromethyl groups on the pyridine ring, which influences its reactivity and potential applications. This unique structure differentiates it from other similar compounds and contributes to its distinct properties and uses.
Properties
IUPAC Name |
N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O/c1-5(16)15(2)8-4-6(9(11,12)13)3-7(10)14-8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNKEZVOAUVZDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=NC(=CC(=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801166742 | |
Record name | Acetamide, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801166742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311278-70-2 | |
Record name | Acetamide, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311278-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801166742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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